molecular formula C17H15N3OS2 B6500583 N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864855-94-7

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No. B6500583
CAS RN: 864855-94-7
M. Wt: 341.5 g/mol
InChI Key: RBAZUOYEEKKWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, also known as MPA or MPA sulfonamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the thiadiazole sulfonamide family, which is known to have a wide range of biological activities. MPA has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and in the development of new drugs.

Mechanism of Action

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has a variety of mechanisms of action. It acts as an inhibitor of enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Finally, it acts as an inhibitor of the enzyme telomerase, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Finally, it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the regulation of cell proliferation.

Advantages and Limitations for Lab Experiments

The use of N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide in laboratory experiments has both advantages and limitations. One of the main advantages of using N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is that it is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. Finally, it is a potent inhibitor of the enzyme telomerase, which is involved in the regulation of cell proliferation.
The main limitation of using N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide in laboratory experiments is that it is a synthetic compound, and therefore may not be as effective as natural compounds. Additionally, it is not as well-studied as some other compounds, and therefore may not be as well-understood.

Future Directions

There are numerous potential future directions for research involving N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. One potential direction is to further investigate the biochemical and physiological effects of N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, as well as to explore its potential applications in the development of new drugs. Additionally, further research could be conducted to explore the potential therapeutic applications of N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential side effects of N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide, as well as to explore its potential toxicity.

Synthesis Methods

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenyl isocyanate with 3-phenyl-1,2,4-thiadiazol-5-yl sulfanylacetamide. This reaction produces a compound known as N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide. The second step involves the reaction of the resulting compound with sulfuric acid, which produces N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, it has been used in the development of new drugs, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE). N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has also been used in the study of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the regulation of cell proliferation.

properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-6-5-9-14(10-12)18-15(21)11-22-17-19-16(20-23-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAZUOYEEKKWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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